molecular formula C23H16FNO4S B11057603 3-(4-Fluorophenyl)-5-oxo-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

3-(4-Fluorophenyl)-5-oxo-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11057603
M. Wt: 421.4 g/mol
InChI Key: BMFNDGADZNVIFU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-oxo-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-oxo-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the 4-fluorophenyl and 3-(prop-2-yn-1-yloxy)phenyl groups through various coupling reactions. The final step often involves the formation of the carboxylic acid group under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-oxo-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the aromatic rings.

Scientific Research Applications

3-(4-Fluorophenyl)-5-oxo-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-oxo-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-oxo-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
  • 3-(4-Bromophenyl)-5-oxo-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Uniqueness

The presence of the 4-fluorophenyl group in 3-(4-Fluorophenyl)-5-oxo-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid imparts unique properties compared to its analogs with different halogen substituents. Fluorine atoms can influence the compound’s electronic properties, reactivity, and biological activity, making it distinct from its chloro- and bromo- counterparts.

Properties

Molecular Formula

C23H16FNO4S

Molecular Weight

421.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-oxo-7-(3-prop-2-ynoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C23H16FNO4S/c1-2-10-29-16-5-3-4-14(11-16)17-12-18(26)25-20-19(13-6-8-15(24)9-7-13)22(23(27)28)30-21(17)20/h1,3-9,11,17H,10,12H2,(H,25,26)(H,27,28)

InChI Key

BMFNDGADZNVIFU-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

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